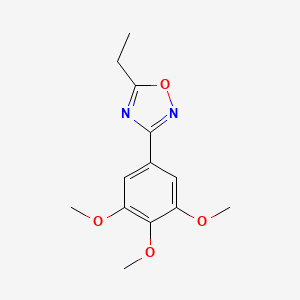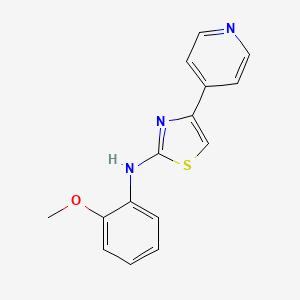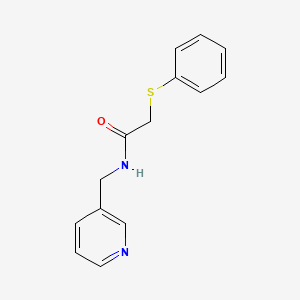
5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, also known as TMD, is a heterocyclic compound that has gained attention in scientific research for its potential therapeutic applications. TMD belongs to the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer progression. 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has also been reported to activate the p38 MAPK pathway, which is involved in the regulation of apoptosis and cell proliferation.
Biochemical and Physiological Effects
5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can reduce the growth of tumors, inhibit the development of arthritis, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its easy synthesis, low toxicity, and diverse biological activities. However, there are also limitations to using 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments, such as its poor solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One potential direction is to optimize the synthesis method to increase the yield and purity of 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. Another direction is to explore the potential therapeutic applications of 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Further research is also needed to elucidate the mechanism of action of 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole and to identify its molecular targets. Finally, there is a need to develop more efficient delivery systems for 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole to improve its bioavailability and therapeutic efficacy.
Conclusion
In conclusion, 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown promising results in various scientific research applications, including anti-inflammatory, anticancer, and antimicrobial activities. 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exerts its biological effects by modulating various signaling pathways, but its mechanism of action is not fully understood. 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, but there are also limitations to its use. Future research directions include optimizing the synthesis method, exploring its therapeutic applications, elucidating its mechanism of action, and developing more efficient delivery systems.
Synthesemethoden
The synthesis of 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be achieved through several methods, including cyclization of 3-(3,4,5-trimethoxyphenyl)-1-propenyl hydrazine with ethyl chloroacetate, and the reaction of 3-(3,4,5-trimethoxyphenyl)-1-propenyl hydrazine with ethyl chloroformate in the presence of sodium hydride. The yield of 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. It exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of COX-2 and iNOS. 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has also been reported to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has shown antimicrobial activity against various microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-5-11-14-13(15-19-11)8-6-9(16-2)12(18-4)10(7-8)17-3/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZZVKYHEDNEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)


![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)

![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)

![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
